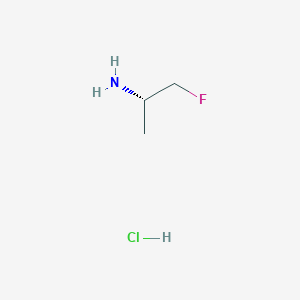

(2S)-1-fluoropropan-2-amine Hydrochloride

Description

Significance of Fluorine in Modulating Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a widely used strategy in drug design and materials science due to its unique effects on molecular properties. lookchem.com Fluorine's high electronegativity, combined with its relatively small van der Waals radius (1.47 Å), allows it to act as a bioisostere of a hydrogen atom (1.20 Å) or a hydroxyl group, often leading to improved pharmacokinetic and physicochemical properties without significant steric hindrance. lookchem.comprinceton.edu

One of the key benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes like cytochrome P450. lookchem.comvapourtec.com This increased stability can prolong the half-life of a drug molecule, improving its therapeutic efficacy.

Furthermore, fluorine can significantly influence the lipophilicity of a molecule, a critical factor for membrane permeability and bioavailability. While a single fluorine atom can increase lipophilicity, polyfluorination can have the opposite effect, providing a tool to fine-tune this property. rsc.org The powerful electron-withdrawing nature of fluorine also modulates the pKa of nearby functional groups, particularly basic amines. nih.govgoogle.com By lowering the basicity of an amine, fluorination can improve a compound's oral absorption and bioavailability, as a less basic molecule is more likely to be in a neutral state and pass through cell membranes. nih.govacs.org

Fluorine substitution can also impact molecular conformation. The gauche effect, an electrostatic interaction between fluorine and adjacent substituents, can favor specific molecular shapes, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. georgiasouthern.edu These conformational effects, along with fluorine's ability to participate in hydrogen bonds and other non-covalent interactions, can lead to increased binding affinity of a ligand to its target protein. lookchem.commdpi.com

Table 1: Effects of Fluorination on Molecular Properties

| Property | Effect of Fluorine Introduction |

| Metabolic Stability | Increased due to the strength of the C-F bond. lookchem.comvapourtec.com |

| Lipophilicity (logP) | Can be increased or decreased depending on the degree of fluorination, allowing for fine-tuning. rsc.org |

| Basicity (pKa) | Decreased in nearby amines due to fluorine's strong electron-withdrawing effect. nih.govgoogle.com |

| Binding Affinity | Often enhanced through conformational control and favorable interactions with protein targets. lookchem.com |

| Membrane Permeation | Improved by modulating lipophilicity and reducing basicity. lookchem.com |

Historical Context of Chiral Fluorinated Amine Research

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride (B91410), reported in 1835. fishersci.com However, the development of methods for the stereoselective synthesis of chiral fluorinated compounds, particularly amines, is a more recent advancement. Historically, the synthesis of fluorinated amines was often challenging, relying on harsh reagents and producing racemic mixtures. organic-chemistry.orgnih.gov

The last few decades have seen significant progress in asymmetric synthesis, enabling the preparation of enantiomerically pure chiral fluorinated amines. researchgate.net Key developments include the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, which have proven effective for the stereoselective synthesis of a variety of fluorinated amines. nih.govacs.org This strategy allows for high stereoselectivity and has a broad substrate scope. nih.gov

More recently, catalytic asymmetric methods have come to the forefront. These include organocatalysis and transition-metal catalysis, which offer more efficient and atom-economical routes to chiral fluorinated amines. rsc.orgacs.org For instance, palladium-catalyzed fluorination of C-H bonds has been developed for the diastereoselective synthesis of β-fluorinated α-amino acids. nih.gov Biocatalytic methods, using enzymes such as reductive aminases, are also emerging as powerful tools for the synthesis of optically enriched β-fluoroamines, offering high conversion and enantioselectivity.

These advancements in synthetic methodology have been crucial for exploring the potential of chiral fluorinated amines in various research applications, particularly in the development of new pharmaceuticals. ucj.org.ua

Overview of (2S)-1-Fluoropropan-2-amine Hydrochloride within Chiral Amine Research

This compound is a chiral fluorinated amine that serves as a building block in organic synthesis. Its structure features a fluorine atom at the primary carbon and a chiral center at the secondary carbon bearing the amine group. While extensive research findings on the specific applications of this compound are not widely documented in publicly available literature, its chemical properties can be inferred from its structure and are available from chemical suppliers.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₉ClFN |

| Molecular Weight | 113.56 g/mol |

| Melting Point | 123-124 °C |

| Stereochemistry | (S)-configuration |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-fluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXAJBGANRCCBG-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458560-63-9 | |

| Record name | (2S)-1-fluoropropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2s 1 Fluoropropan 2 Amine Hydrochloride

Reaction Mechanisms in Stereoselective Transformations

The stereochemistry of (2S)-1-fluoropropan-2-amine hydrochloride plays a pivotal role in directing the outcomes of reactions in which it participates. The inherent chirality of the molecule provides a basis for stereoselective transformations, where the existing stereocenter influences the formation of new ones. Mechanistic pathways in such reactions are often governed by the interplay between the amine and the fluorine-bearing carbon.

Another common mechanistic feature in transformations involving chiral amines is substrate control, where the existing stereocenter dictates the facial selectivity of an attack on a nearby prochiral center. For instance, if the amine were to be acylated and converted into a chiral enamide, the subsequent electrophilic fluorination would occur preferentially from one face of the double bond. nih.gov This is because the substituent on the chiral center sterically hinders one approach of the reagent, forcing it to attack from the less hindered face. The reaction proceeds through the formation of a β-fluoro-iminium cationic intermediate, which is then trapped by a nucleophile (like water) to yield the product with a newly formed stereocenter whose configuration is determined by the original stereocenter of the starting amine. nih.gov

The table below summarizes key mechanistic concepts in these transformations.

| Mechanistic Concept | Intermediate Species | Stereochemical Outcome | Description |

| Neighboring Group Participation | Aziridinium (B1262131) Ion | Retention (via double inversion) | The amine group acts as an internal nucleophile, forming a cyclic intermediate that is subsequently opened by an external nucleophile. nih.gov |

| Substrate-Controlled Diastereoselection | β-Fluoro-iminium Cation | Controlled formation of a new stereocenter | The pre-existing stereocenter on the amine sterically directs the approach of an incoming reagent to a prochiral center. nih.gov |

| Catalyst-Controlled Stereoselection | Chiral Ion Pair / Coordinated Complex | High enantioselectivity or diastereoselectivity | An external chiral catalyst creates a structured transition state that favors the formation of one stereoisomer over others. the-innovation.orgresearchgate.net |

Influence of Fluorine on Reaction Pathways and Electronic Properties

The fluorine atom in this compound exerts a profound influence on the molecule's reactivity, driven by its unique electronic and steric properties. Fluorine is the most electronegative element, leading to a highly polarized and strong carbon-fluorine (C-F) bond. rsc.orgnumberanalytics.com This polarization is central to the molecule's chemical behavior.

The primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). rsc.orgnumberanalytics.com This effect decreases the electron density along the carbon backbone, which has several consequences:

Reduced Basicity and Nucleophilicity: The amine group at the C2 position experiences a significant decrease in its basicity (pKa) and nucleophilicity compared to its non-fluorinated analog, propan-2-amine. nih.gov The electron density on the nitrogen atom is pulled towards the electronegative fluorine, making its lone pair less available for donation to protons or electrophiles.

Influence on Intermediates: The inductive effect stabilizes adjacent positive charges (carbocations) but destabilizes negative charges (carbanions). rsc.org This can alter reaction pathways by favoring mechanisms that proceed through cationic intermediates over those involving carbanions.

Beyond inductive effects, fluorine can influence molecular conformation. Despite its small van der Waals radius, the C-F bond can create significant steric and conformational biases. numberanalytics.com For instance, the gauche effect is often observed in 1,2-difluoro systems, where a gauche conformation is preferred over an anti-conformation. In (2S)-1-fluoropropan-2-amine, repulsive electrostatic interactions and hyperconjugation between the C-F and C-N bonds can lead to a preferred rotational conformation, which can be critical in the highly organized transition states of stereoselective reactions. nih.gov This conformational locking can enhance the facial discrimination required for high stereoselectivity. nih.gov

The following table details the key properties of fluorine and their impact on the molecule.

| Property of Fluorine | Consequence for (2S)-1-Fluoropropan-2-amine | Impact on Reaction Pathways |

| High Electronegativity (Pauling Scale: 3.98) | Strong C-F bond polarization; powerful inductive effect (-I). rsc.org | Reduces amine nucleophilicity; favors pathways with cationic intermediates. nih.gov |

| Strong Carbon-Fluorine Bond (~485 kJ/mol) | High thermal and metabolic stability. mt.com | Increases resistance to degradation; makes C-F bond cleavage difficult. mt.com |

| Small van der Waals Radius (1.47 Å) | Minimal steric bulk, acts as a hydrogen bioisostere. numberanalytics.com | Allows entry into sterically hindered active sites while altering electronic properties. |

| Conformational Effects (e.g., Gauche Effect) | Restricted rotation around the C1-C2 bond, leading to preferred conformers. nih.gov | Pre-organizes the molecule for specific transition states, enhancing stereoselectivity. |

Role of Specific Catalysts and Reagents in Promoting Selectivity

Achieving high levels of stereoselectivity in reactions involving this compound often requires the use of specific catalysts and reagents that can override or enhance the inherent substrate control. These external agents create a chiral environment during the reaction, favoring one transition state over another and thus leading to the preferential formation of a single stereoisomer. numberanalytics.comnumberanalytics.com

Chiral Catalysts are central to modern asymmetric synthesis. Several classes of catalysts are effective in transformations involving fluorinated amines:

Chiral Phase-Transfer Catalysts: Systems based on chiral anions, such as BINOL-derived phosphoric acids or bis-urea catalysts, can achieve high enantioselectivity. researchgate.netnih.gov These catalysts function by forming a chiral ion pair with an electrophilic reagent (e.g., Selectfluor) or the substrate itself. nih.govnih.gov This complex then delivers the reagent to the substrate in a highly organized, stereocontrolled manner. nih.gov

Transition Metal Catalysts: Chiral complexes of metals like palladium, titanium, or europium are widely used. researchgate.netacs.org For example, a chiral palladium complex can coordinate to a substrate, and the chiral ligands attached to the metal center will effectively block one face of the molecule, directing a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to the other face with high selectivity. researchgate.netnih.gov

Organocatalysts: Small organic molecules, such as cinchona alkaloids or N-heterocyclic carbenes (NHCs), can catalyze stereoselective reactions under mild conditions. acs.orgnih.gov For instance, in an amidation reaction, a chiral NHC catalyst can be used to generate a chiral activated ester intermediate, which then reacts with an amine. If a chiral amine like (2S)-1-fluoropropan-2-amine is used, the choice of the catalyst's enantiomer can selectively produce either the syn or anti diastereomer of the final α-fluoroamide product. nih.gov

Specific Reagents also play a crucial role. The choice of the fluorinating agent is critical. Bench-stable, electrophilic "F+" sources like Selectfluor and NFSI are commonly employed in catalytic asymmetric fluorinations because they are more manageable than highly reactive reagents like fluorine gas. nih.govacs.org The reactivity and structure of these reagents can be finely tuned by the chiral catalyst to achieve optimal selectivity. acs.org

The table below provides examples of catalytic systems and their role in promoting selectivity in reactions analogous to those involving (2S)-1-fluoropropan-2-amine.

| Catalyst/Reagent Type | Specific Example(s) | Role in Promoting Selectivity | Type of Selectivity Achieved |

| Chiral Anion Phase-Transfer (CAPT) | BINOL-derived Phosphoric Acids, Bis-Urea Catalysts | Forms a chiral ion pair with the substrate or reagent, creating a highly ordered transition state. nih.govnih.gov | Enantioselectivity, Regioselectivity |

| Chiral Transition Metal Complex | Palladium-BINAP, Ti(TADDOLato) | Activates the substrate via coordination and uses chiral ligands to direct the approach of the reagent. nih.govacs.org | Enantioselectivity |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs), Cinchona Alkaloids | Activates the substrate via enamine/iminium formation or activates the reagent via hydrogen bonding. acs.orgnih.gov | Diastereoselectivity, Enantioselectivity |

| Electrophilic Fluorinating Reagent | Selectfluor, N-fluorobenzenesulfonimide (NFSI) | Provides an electrophilic "F+" source that can be activated and directed by a chiral catalyst. nih.govacs.org | Component of the overall stereoselective transformation |

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Precursors for Complex Chiral Molecules

The inherent chirality of (2S)-1-fluoropropan-2-amine makes it a valuable starting material for the synthesis of other enantiomerically pure compounds. In asymmetric synthesis, the transfer of chirality from a starting material to a product is a fundamental strategy. This amine serves as a source of the (S)-configured aminopropyl moiety, which can be incorporated into larger, more complex molecular architectures. The use of such chiral building blocks is a powerful method for controlling the stereochemistry of a target molecule, which is particularly crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

Methodologies employing chiral amines often involve their reaction as nucleophiles, where the stereocenter directs the formation of new chiral centers in the product. While specific industrial applications are proprietary, the principles of asymmetric synthesis suggest its utility in constructing chiral ligands, catalysts, or as a key fragment in the total synthesis of natural products and their analogues.

Derivatization Studies and Functional Group Transformations

The primary amine group in (2S)-1-fluoropropan-2-amine is a versatile functional handle for a wide array of chemical transformations. Derivatization of this amine allows for its conversion into various other functional groups, expanding its synthetic utility. Common transformations include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with sulfonyl chlorides to produce sulfonamides.

These derivatization reactions are fundamental steps in multi-step synthetic sequences. For instance, protecting the amine as a carbamate (B1207046) (e.g., Boc or Cbz) allows for subsequent reactions to be carried out on other parts of a molecule without affecting the amine. The resulting derivatives can exhibit altered reactivity, solubility, and handling characteristics, which can be advantageous in a synthetic route. The stability of the carbon-fluorine bond ensures that this feature is retained throughout these transformations.

Table 1: Examples of Functional Group Transformations

| Reaction Type | Reagent | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Introduces a stable amide linkage, common in peptides and pharmaceuticals. |

| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide | Creates sulfonamides, a functional group present in many therapeutic agents. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Forms new C-N bonds and builds molecular complexity. |

| Carbamate Formation | Boc-Anhydride | Boc-protected Amine | Protects the amine for subsequent reaction steps. |

Synthesis of Fluorinated Amino Acid Derivatives and Analogues

The incorporation of fluorine into amino acids can enhance their metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.netrsc.org (2S)-1-fluoropropan-2-amine hydrochloride is a logical precursor for the synthesis of non-proteinogenic amino acids where the side chain is a 1-fluoropropan-2-yl group. General strategies for synthesizing fluorinated amino acid analogues often rely on fluorinated building blocks. soton.ac.uk

One conceptual approach involves the alkylation of a glycine (B1666218) enolate equivalent with a suitable electrophile derived from (2S)-1-fluoropropan-2-amine. Alternatively, the amine can be used in Strecker-type syntheses or other established methodologies for amino acid preparation. These synthetic routes provide access to novel fluorinated amino acids that can be incorporated into peptides to study protein structure and function or to develop new peptide-based therapeutics. nih.govpsu.edu The presence of fluorine provides a useful probe for ¹⁹F NMR studies.

Integration into Scaffold-Based Synthesis

In medicinal chemistry and materials science, scaffold-based synthesis is a common strategy for creating libraries of compounds with diverse functionalities. enamine.netmdpi.comnih.gov A central core, or scaffold, is decorated with various building blocks to explore a wide chemical space. (2S)-1-fluoropropan-2-amine can be used as one of these building blocks, attached to a central scaffold via its amine functionality.

For example, a scaffold containing multiple carboxylic acid groups or other electrophilic sites can be reacted with (2S)-1-fluoropropan-2-amine to generate a library of compounds, each bearing the chiral, fluorinated moiety. This approach is efficient for generating a multitude of distinct structures for biological screening or materials testing. The specific properties conferred by the fluorinated chiral fragment, such as increased binding affinity or altered conformation, can be systematically investigated through this method.

Computational Chemistry and Theoretical Studies

Conformational Analysis

The conformational landscape of (2S)-1-fluoropropan-2-amine hydrochloride is primarily dictated by the rotation around the C1-C2 bond, which determines the relative orientation of the fluorine atom and the aminium group. Theoretical studies on analogous protonated fluoroalkylamines, such as 2-fluoroethylammonium, reveal a significant preference for the gauche conformation over the anti conformation. psu.edunih.gov This preference is a notable deviation from what might be expected from simple steric considerations, which would favor the anti arrangement where the bulky fluorine and aminium groups are furthest apart.

In the case of 2-fluoroethylammonium, density functional theory (DFT) calculations show the gauche conformer to be more stable than the anti conformer by a substantial margin. psu.edu This stabilization of the gauche form is attributed to a combination of intramolecular hydrogen bonding between the acidic ammonium (B1175870) protons and the electronegative fluorine atom, as well as a stereoelectronic gauche effect. psu.edu The positive charge on the nitrogen atom increases the polarization of the C-N bond and enhances the acidity of the N-H protons, strengthening these intramolecular interactions. psu.edu

For this compound, a similar gauche preference is expected. The methyl group at the C2 position would introduce additional steric interactions, but the fundamental stabilizing forces of the gauche effect and intramolecular hydrogen bonding are anticipated to remain dominant. The relative energies of the conformers are critical for understanding the molecule's average structure and how it interacts with its environment.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (F-C-C-N) |

|---|---|---|

| Gauche | 0.0 | ~60° |

| Anti | +5.8 | 180° |

Electronic Structure Investigations

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atom and the positive charge of the aminium group. These features induce strong inductive effects, polarizing the electron density along the carbon backbone. Ab initio and DFT calculations on related fluoroalkylammonium cations would reveal the distribution of electron density, molecular orbital energies, and other key electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. In a protonated amine like this, the HOMO is expected to be localized on the more electron-rich parts of the molecule, potentially involving the C-C and C-H bonds, while the LUMO would be associated with the antibonding orbitals, likely influenced by the positively charged aminium group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating specific electronic interactions. For this compound, NBO analysis would quantify the hyperconjugative interactions that contribute to the stability of the preferred conformation. For instance, it could reveal stabilizing interactions between the lone pairs of the fluorine atom and the antibonding orbitals of the C-N or C-H bonds, and vice versa. These interactions are fundamental to the gauche effect observed in similar molecules. acs.org

| Property | Expected Characteristic | Influencing Factor |

|---|---|---|

| HOMO Energy | Relatively low | Inductive effect of Fluorine and NH3+ group |

| LUMO Energy | Relatively low | Positive charge on the aminium group |

| HOMO-LUMO Gap | Large | Saturated alkyl chain, high stability |

| Partial Atomic Charge on Fluorine | Highly negative | High electronegativity |

| Partial Atomic Charge on Nitrogen | Positive | Protonation |

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. For this compound, reactivity would be centered around the functional groups: the aminium group, the C-F bond, and the C-H bonds. DFT calculations can be used to determine various reactivity descriptors.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack. For the (2S)-1-fluoropropan-2-aminium cation, the region around the acidic aminium protons would be highly positive (blue), indicating a site for deprotonation or interaction with nucleophiles. The area around the fluorine atom would be negative (red), suggesting it could act as a hydrogen bond acceptor.

Fukui functions and local softness indices can provide more quantitative predictions of reactive sites. These descriptors indicate the change in electron density when an electron is added or removed, highlighting the most electrophilic and nucleophilic centers in the molecule. nih.gov For example, these calculations could predict the most likely site for nucleophilic attack or the most acidic proton.

Transition state theory can be employed to model potential reaction pathways, such as nucleophilic substitution at the carbon bearing the fluorine, or elimination reactions. By calculating the activation energies for different pathways, it is possible to predict which reactions are kinetically favored and what the expected product regioselectivity would be. For instance, computational studies on the fluorination of aziridinium (B1262131) salts, which are structurally related to protonated fluoroamines, have successfully predicted regioselectivity based on the calculated transition state energies. nih.gov

| Reactive Site | Type of Reactivity | Computational Evidence |

|---|---|---|

| N-H Protons | Acidic / Electrophilic | Positive region on MEP map |

| Fluorine Atom | Hydrogen Bond Acceptor | Negative region on MEP map |

| C-F Carbon | Potentially Electrophilic | Analysis of Fukui functions for nucleophilic attack |

| C-H Bonds | Potentially Acidic (deprotonation) | Calculation of proton affinities |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with their environment, such as a solvent. For this compound in an aqueous solution, MD simulations can provide detailed insights into the solvation structure and the nature of intermolecular interactions. mdpi.com

The simulations would model the interactions between the (2S)-1-fluoropropan-2-aminium cation, the chloride anion, and the surrounding water molecules. A key aspect to investigate would be the hydration shell around the cation. The positively charged aminium group would be expected to form strong hydrogen bonds with the oxygen atoms of the water molecules. The strength and geometry of these hydrogen bonds can be analyzed through radial distribution functions (RDFs) and the calculation of hydrogen bond lifetimes. nyu.edu

The protonation state of the amine is a critical parameter in MD simulations, as it dictates the charge and, consequently, the electrostatic interactions of the molecule. mdpi.com For this compound, the amine group would be modeled in its protonated state to accurately reflect the hydrochloride salt form.

| Interaction Type | Participating Groups | Expected Nature of Interaction |

|---|---|---|

| Cation-Water | -NH3+ and Water (Oxygen) | Strong Hydrogen Bonding (Donor) |

| Cation-Water | -F and Water (Hydrogen) | Hydrogen Bonding (Acceptor) |

| Anion-Water | Cl- and Water (Hydrogen) | Strong Hydrogen Bonding |

| Cation-Anion | -NH3+ and Cl- | Electrostatic Attraction (Ion Pairing) |

Biochemical Interactions and Metabolic Fate in Research Models

Influence of Fluorine on Metabolic Pathways (e.g., Metabolic Stability, Defluorination Mechanisms)

The introduction of fluorine into small molecules like (2S)-1-fluoropropan-2-amine hydrochloride is a common strategy in medicinal chemistry to enhance metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450 (CYP450). tandfonline.comresearchgate.net Placing fluorine at a site that is susceptible to metabolic attack can block this pathway, thereby increasing the compound's half-life and bioavailability. tandfonline.comresearchgate.net For instance, fluorination of an N-alkyl group on an amide has been shown to reduce N-dealkylation. nih.gov Beyond direct blockage, the strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, further modifying metabolic outcomes. tandfonline.com

Despite the strength of the C-F bond, defluorination—the cleavage of the C-F bond—can occur through various metabolic mechanisms. nih.govresearchgate.net It is not an uncommon metabolic fate for fluorinated compounds. researchgate.net CYP450-mediated hydroxylation at a fluorinated aliphatic carbon can lead to the release of fluoride (B91410) ions. acs.orgnih.gov This process can generate unstable intermediates that decompose, releasing fluoride. nih.gov For example, oxidative dehalogenation of some fluorinated compounds is catalyzed by cytochrome P-450 and is dependent on the presence of NADPH and oxygen. nih.gov

Another pathway for defluorination involves the metabolic generation of an acidic group near the fluorine atom. acs.orgnih.gov Subsequent deprotonation can trigger an elimination reaction that cleaves the C-F bond and forms a reactive Michael acceptor. acs.orgnih.gov β-Fluoro carbonyl compounds with an acidic α-proton, for example, are often unstable and readily eliminate hydrogen fluoride (HF). nih.gov Similarly, fluoromethylamines can be prone to decomposition due to the nitrogen atom's lone pair of electrons, although this instability can be reduced by converting the amine to an amide. acs.orgnih.gov In some cases, defluorination can be catalyzed by specialized enzymes like dehalogenases under aerobic conditions. nih.gov The liberation of fluoride or other small fluorinated molecules, such as the potentially toxic fluoroacetic acid, is a critical consideration in the study of these compounds. nih.govacs.org

| Mechanism | Description | Key Factors | Example Metabolite(s) | Source Index |

|---|---|---|---|---|

| CYP450-Mediated Oxidation | Hydroxylation at the fluorinated carbon or an adjacent carbon, leading to an unstable intermediate that eliminates fluoride. | Requires NADPH and O₂; inhibited by CYP inhibitors. | Aldehydes, Ketones, Carboxylic Acids, Fluoride Ion | acs.orgnih.govnih.gov |

| Metabolically-Induced Elimination | Metabolism generates a nearby acidic group, which upon deprotonation, initiates β-elimination of fluoride. | Presence of an α-proton and an electron-withdrawing group. | Michael Acceptors, Fluoride Ion | acs.orgnih.gov |

| Enzymatic Dehalogenation | Direct cleavage of the C-F bond by specific dehalogenase enzymes. | Enzyme specificity and substrate structure. | Glycolate (from fluoroacetate), Fluoride Ion | nih.gov |

| Reductive Dehalogenation | Metalloenzyme-catalyzed defluorination, typically under anaerobic conditions. | Requires anaerobic environment; often a slow process. | Shorter-chain fluorinated acids | nih.gov |

Interaction with Enzymes and Molecular Targets in In Vitro Systems

In in vitro systems, the fluorine atom in compounds structurally related to this compound significantly influences their interactions with enzymes and molecular targets. Fluorine's high electronegativity can alter the acid dissociation constant (pKa) of nearby functional groups, such as the primary amine in this compound, reducing its basicity. nih.govacs.org This modulation of pKa can affect the molecule's ionization state at physiological pH, which is crucial for its binding to target proteins and its ability to cross cellular membranes. tandfonline.comresearchgate.net

The substitution of hydrogen with fluorine can also lead to more potent and selective binding to molecular targets. researchgate.net Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which are distinct from those of a hydrogen atom. researchgate.net The C-F bond can mimic the polarity of a C-OH bond while lacking the hydrogen atom, allowing researchers to probe the importance of hydrogen-bond donor capabilities in ligand-protein interactions. nih.gov

Studies on fluorinated analogues of amphetamine demonstrate interactions with key molecular targets in the central nervous system, such as dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) transporters. researchgate.net These compounds can act as releasers of these neurotransmitters. researchgate.net The position of the fluorine atom on a molecule can markedly affect its potency and selectivity for different transporters or receptors. acs.org For example, in a series of dipeptidyl peptidase 4 inhibitors, the stereochemistry of a fluorine atom on a pyrrolidine (B122466) ring stabilized specific conformations, which had a significant impact on the inhibitor's potency. acs.org

Role in Mechanism-Based Enzyme Inhibition Studies

The unique chemical properties of fluorinated compounds make them valuable tools in mechanism-based enzyme inhibition studies. researchgate.net Although the C-F bond is strong, the departure of fluoride from metabolic intermediates can be a facile process, a characteristic that has been leveraged in the design of mechanism-based inhibitors. researchgate.netacs.org These inhibitors, also known as suicide substrates, are unreactive until they are catalytically converted into a reactive species by the target enzyme itself. This reactive species then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue.

The metabolic activation of alkyl fluorides provides a classic example of this process. nih.gov For instance, the enzymatic oxidation of a fluorinated compound near an amine or alcohol can generate a Michael acceptor after the elimination of fluoride. nih.gov This highly reactive species can then be attacked by a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. This strategy has been successfully used to design inactivators for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov

Furthermore, the metabolism of certain fluorinated structures by CYP450 enzymes can result in the formation of a carbene that binds tightly to the catalytic iron atom of the heme group, causing inhibition of the enzyme. acs.org The study of such interactions provides deeper insights into enzyme mechanisms and the metabolic fate of fluorinated molecules. researchgate.net

Preclinical Pharmacological Mechanism Studies in Non-Human Models

Preclinical studies in non-human models, such as mice and rats, have been instrumental in elucidating the pharmacological mechanisms of fluorinated amphetamine analogues. These studies typically investigate effects on neurotransmitter systems and associated behaviors, excluding clinical outcomes.

In vivo microdialysis in rats has been used to assess the effects of fluorinated amphetamine analogues on extracellular levels of dopamine (DA) and serotonin (5-HT) in brain regions like the nucleus accumbens. researchgate.net Research has shown that while many amphetamine analogues are potent DA releasers, their potency as 5-HT releasers can vary significantly depending on their specific structure. researchgate.net For example, a comparative study of m-fluoroamphetamine and p-fluoroamphetamine showed that while both increase dialysate DA and 5-HT, the magnitude of these effects and their ratio can differ. researchgate.net

| Compound | Animal Model | Primary Mechanism Studied | Key Findings (Mechanism-Related) | Source Index |

|---|---|---|---|---|

| (+)-2-amino-3-fluoro-1-phenylpropane (fluoroamphetamine) | Mice | Modulation of locomotor and exploratory activity | Initially increased locomotor activity, followed by sedative effects; reduced spontaneous exploration. | nih.gov |

| m-fluoroamphetamine | Rats | Neurotransmitter release (DA and 5-HT) in nucleus accumbens | Potent dopamine releaser with moderate serotonin releasing effects. | researchgate.net |

| p-fluoroamphetamine | Rats | Neurotransmitter release (DA and 5-HT) in nucleus accumbens | Potent dopamine releaser with significant serotonin releasing effects. | researchgate.net |

| 4-Fluoromethamphetamine (4-FMA) | N/A (In vitro context) | Enzyme inhibition | Identified as a CYP450 inhibitor, which can reduce the metabolism of other substances like methamphetamine. | wikipedia.org |

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies on Molecular Interactions

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. researchgate.net For fluorinated compounds, SAR studies often focus on how the position, number, and stereochemistry of fluorine atoms influence binding affinity and potency at a biological target. nih.govnih.gov For example, in a series of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, modifications to different parts of the molecule were systematically evaluated for their affinity for D1 and D2 dopamine receptors in rat striatum homogenates. nih.gov Such studies reveal that even subtle changes, like altering the substitution pattern on an aromatic ring, can significantly impact receptor selectivity and potency. nih.gov The "magic methyl effect," where the addition of a methyl group drastically increases potency, is another SAR principle that can be synergistic with fluorination to enhance binding. frontiersin.org

Structure-Kinetic Relationship (SKR) studies extend SAR by examining how structural changes affect the kinetics of the drug-target interaction, specifically the association (kon) and dissociation (koff) rate constants. rsc.orgnih.gov The lifetime of the drug-target complex, or residence time (1/koff), is increasingly recognized as a critical parameter for drug efficacy. rsc.orgnih.gov A detailed study on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II revealed complex thermodynamic and kinetic SARs. nih.gov It was found that fluorination at one specific position was particularly advantageous for the kinetic profile of binding, and that simply increasing the degree of fluorination did not necessarily improve affinity or kinetics. nih.gov These studies suggest that the interplay between the structural mobility of the protein and ligand-induced conformational changes is a key determinant of the kinetic selectivity of inhibitors. nih.gov Computational modeling and molecular docking are often used to simulate binding interactions and provide a rationale for observed SAR and SKR data. nih.govfrontiersin.org

Analytical Methodologies for Characterization in Research

Chiral Chromatography (e.g., HPLC for Enantiomeric Purity Determination)

Chiral chromatography is an indispensable technique for the separation of enantiomers. gcms.cz High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for determining the enantiomeric purity of (2S)-1-fluoropropan-2-amine Hydrochloride.

The fundamental principle of this technique lies in the differential interaction between the two enantiomers of the compound and the chiral environment of the stationary phase. sigmaaldrich.com This leads to the formation of transient diastereomeric complexes with different energy levels, resulting in varying retention times for the (S) and (R) enantiomers. By analyzing the resulting chromatogram, the ratio of the two enantiomers can be accurately quantified, typically expressed as enantiomeric excess (e.e.).

For primary amines, various CSPs are effective, including those based on cyclodextrins, cyclofructans, or polysaccharide derivatives. chromatographyonline.comjiangnan.edu.cn The separation is often optimized by adjusting the mobile phase composition, which can include mixtures of organic solvents like hexane (B92381) and ethanol (B145695) or acetonitrile (B52724) and methanol, along with acidic and basic additives to improve peak shape and resolution. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations of amines, often providing faster and more efficient results. chromatographyonline.com

Table 1: HPLC Parameters for Chiral Amine Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Cyclofructan-based) | Enables differential interaction with enantiomers. |

| Mobile Phase | Normal Phase (e.g., Hexane/Ethanol) or Polar Organic (e.g., Acetonitrile/Methanol) | Elutes the compound through the column. |

| Additives | 0.2-0.3% Trifluoroacetic Acid/Triethylamine | Improves peak shape and resolution. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV or Mass Spectrometry (MS) | Detects and quantifies the eluting enantiomers. |

Spectroscopic Techniques (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive structural confirmation.

In the ¹H NMR spectrum , one would expect distinct signals for the methyl (CH₃), methine (CH), and fluoromethyl (CH₂F) protons. The signals would exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons and the fluorine atom. For instance, the CH₂F protons would appear as a doublet of doublets due to coupling with both the methine proton and the fluorine atom.

The ¹³C NMR spectrum would show three distinct carbon signals corresponding to the CH₃, CH, and CH₂F groups. The carbon atoms bonded to or near the fluorine atom would show coupling (¹JCF and ²JCF), which is a key diagnostic feature.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The exact mass of the protonated molecule [(S)-1-fluoropropan-2-amine + H]⁺ would be measured and compared to the theoretical value calculated from its elemental formula (C₃H₉FN⁺). The exact mass of the free amine is 113.0407551. lookchem.com

Table 2: Predicted ¹H NMR Data for (2S)-1-fluoropropan-2-amine

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| CH₃ | ~1.2 - 1.4 | Doublet | CH |

| CH | ~3.0 - 3.4 | Multiplet | CH₃, CH₂F |

| CH₂F | ~4.3 - 4.6 | Doublet of Doublets | CH, ¹⁹F |

| NH₂ | Variable | Broad Singlet | None (or exchanges) |

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. nih.gov This technique requires a high-quality single crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net For chiral molecules, anomalous dispersion (the Bijvoet method) is used to distinguish between the two enantiomers. researchgate.net This effect allows for the unambiguous assignment of the absolute stereochemistry as (S) or (R). ed.ac.uk The quality of the assignment is often validated by the Flack parameter, which should refine to a value close to zero for the correct absolute structure. researchgate.net A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and confirm the (S)-configuration at the chiral center.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. This method serves to verify the empirical and molecular formula of the compound, confirming its stoichiometric purity.

For this compound (C₃H₉ClFN), the theoretical percentages of C, H, and N are calculated based on its molecular weight (113.56 g/mol ). lookchem.comfishersci.com The experimental values obtained from the analysis must fall within a narrow acceptable range (typically ±0.4%) of the theoretical values to confirm the identity and purity of the synthesized compound. nih.gov

Table 3: Theoretical Elemental Composition of C₃H₉ClFN

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 31.73% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.99% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 31.22% |

| Fluorine | F | 18.998 | 1 | 18.998 | 16.73% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 12.33% |

Future Directions and Emerging Research Areas

Novel Fluorination Strategies and Reagents

The development of efficient and selective fluorination methods is paramount for the synthesis of compounds like (2S)-1-fluoropropan-2-amine. Research is actively pursuing novel reagents and strategies to overcome the limitations of traditional methods, which often involve harsh and hazardous reagents like hydrofluoric acid. numberanalytics.com

Nucleophilic Fluorination:

Nucleophilic fluorination remains a cornerstone for introducing fluorine. While reagents like diethylaminosulfur trifluoride (DAST) and Deoxofluor have been widely used, their thermal instability and potential for side reactions have prompted the search for alternatives. thieme-connect.comthieme-connect.com Recent advancements focus on milder and more selective reagents. thieme-connect.com The use of potassium fluoride (B91410) (KF) in combination with phase-transfer catalysts, such as crown ethers, has emerged as a viable and more environmentally benign approach. scilit.com Researchers are also exploring fluorinated sulfonamides and tetraalkylammonium fluorides, which have demonstrated improved reactivity and selectivity in the fluorination of alkyl halides and sulfonates. numberanalytics.com

Electrophilic Fluorination:

Electrophilic fluorination offers a complementary approach, particularly for substrates that are nucleophilic in nature. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most economical, stable, and safe electrophilic fluorinating agents. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgalfa-chemistry.com These reagents are effective for the fluorination of a wide range of organic compounds, including enamines, dicarbonyl compounds, and electron-rich aromatic systems. alfa-chemistry.com The development of chiral N-F reagents is a significant area of research, aiming to achieve enantioselective fluorination. nih.govresearchgate.net

A comparative table of common fluorinating reagents is presented below:

| Reagent Class | Example(s) | Type | Key Features |

| Aminosulfuranes | DAST, Deoxofluor | Nucleophilic | Widely used but can be thermally unstable. thieme-connect.comthieme-connect.com |

| Alkali Metal Fluorides | Potassium Fluoride (KF) | Nucleophilic | Often used with phase-transfer catalysts for improved reactivity. scilit.com |

| N-F Reagents | NFSI, Selectfluor® | Electrophilic | Stable, safe, and effective for a broad range of substrates. wikipedia.orgalfa-chemistry.com |

| Fluorinated Sulfonamides | - | Nucleophilic | Offer improved selectivity and reduced toxicity compared to traditional reagents. numberanalytics.com |

Advancements in Biocatalytic Approaches for Fluorinated Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral fluorinated amines. numberanalytics.com Enzymes offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact. numberanalytics.com

Transaminases:

Pyridoxal-5'-phosphate (PLP)-dependent transaminases are particularly valuable for the synthesis of chiral amines. nih.govmbl.or.kr These enzymes can catalyze the asymmetric amination of prochiral ketones to produce optically pure amines. mbl.or.krnih.gov For the synthesis of fluorinated amines, a transaminase can be employed to convert a corresponding fluorinated ketone into the desired chiral amine with high enantiomeric excess. nih.govmdpi.com A significant challenge in using transaminases is overcoming unfavorable reaction equilibria and potential substrate or product inhibition. nih.govresearchgate.net

Fluorinases and Enzyme Engineering:

The discovery of the fluorinase enzyme, which catalyzes the formation of a carbon-fluorine bond from fluoride ions, has opened new avenues for biocatalytic fluorination. nih.govgoogle.com While the natural substrate for fluorinase is S-adenosyl-L-methionine (SAM), research is focused on expanding the substrate scope of this enzyme through protein engineering. google.com Directed evolution and rational design are being used to create fluorinase variants with enhanced activity, stability, and the ability to accept non-natural substrates. the-innovation.orgdtu.dk For instance, engineering a chlorinase enzyme to exhibit fluorinase activity has been successfully demonstrated, highlighting the potential of enzyme engineering to create novel biocatalysts for fluorination. acs.org

Recent progress in the biocatalytic synthesis of fluorinated compounds is summarized in the table below:

| Biocatalyst | Reaction Type | Key Advantages | Challenges |

| Transaminases | Asymmetric amination of ketones | High stereoselectivity, mild reaction conditions. nih.govmbl.or.kr | Unfavorable equilibrium, substrate/product inhibition. nih.gov |

| Fluorinases | C-F bond formation | Direct incorporation of fluoride. nih.gov | Limited natural substrate scope. google.com |

| Engineered Enzymes | Various | Enhanced activity, stability, and broader substrate scope. the-innovation.orgacs.org | Requires significant research and development. |

Computational Design and In Silico Screening of Fluorinated Amine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. emerginginvestigators.org In the context of fluorinated amines, computational methods are employed to predict molecular properties, guide synthetic efforts, and design novel derivatives with desired biological activities.

Quantum Chemical Calculations:

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of fluorinated molecules. emerginginvestigators.orgmdpi.com These calculations can provide insights into how fluorination affects molecular geometry, charge distribution, and reactivity. emerginginvestigators.org For example, computational studies have been used to understand the impact of fluorine on the pKa of amines and the conformational preferences of molecules. chapman.edu This information is crucial for designing molecules with optimal binding affinities for biological targets. chapman.edu

In Silico Screening and Molecular Modeling:

In silico screening involves the use of computational methods to virtually screen large libraries of compounds for their potential biological activity. This approach can significantly accelerate the drug discovery process by identifying promising candidates for further experimental investigation. Molecular modeling techniques, such as docking simulations, are used to predict how fluorinated amine derivatives will interact with protein targets. chapman.edu These simulations can help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov The ability of fluorine to act as a weak hydrogen bond acceptor is a key interaction that is often modeled. nih.gov

Applications in Chemical Biology Probe Development and Mechanistic Elucidation

Fluorinated amines, including (2S)-1-fluoropropan-2-amine, are valuable tools in chemical biology for probing biological processes and elucidating enzyme mechanisms. nih.gov The unique properties of the fluorine atom, such as its small size and the high sensitivity of the ¹⁹F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, make it an excellent probe. researchgate.net

Fluorinated Probes for ¹⁹F NMR:

¹⁹F NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and ligand binding. acs.org Fluorinated amino acids or other small molecules can be incorporated into biological systems and used as ¹⁹F NMR probes. researchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about molecular interactions. acs.org Highly fluorinated peptide probes have been developed for in vivo ¹⁹F-MRI, demonstrating the potential for non-invasive imaging. d-nb.info

Mechanistic Elucidation:

Fluorinated substrate analogs are frequently used to study the mechanisms of enzymatic reactions. nih.gov The substitution of a hydrogen atom or a hydroxyl group with fluorine can alter the electronic properties of a substrate without significantly changing its size. nih.gov This allows researchers to probe the importance of specific interactions in the enzyme's active site and to trap reaction intermediates. nih.gov These studies provide crucial information for understanding enzyme catalysis and for the design of enzyme inhibitors. nih.gov The development of fluorogenic probes, which become fluorescent upon reaction, is another important application in chemical biology for visualizing enzyme activity in cells. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.